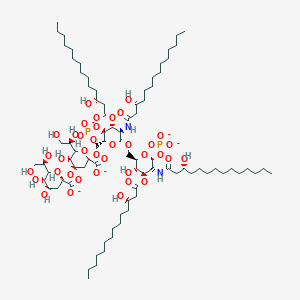
R.g.-Keto III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R.g.-Keto III is a xanthophyll.
Wissenschaftliche Forschungsanwendungen
Ketogenic Diets in Cancer Research
Ketogenic diets, characterized by high fat and low carbohydrate intake, have been studied for their potential therapeutic applications in cancer treatment. Research has shown that ketogenic diets may inhibit cancer cell growth and metastasis by reducing the availability of glucose, which cancer cells predominantly use for energy. For instance, a study by Dardis et al. (2015) demonstrated the inhibitory effects of the ketone body beta-hydroxybutyrate (BHB) on the growth and motility of a cancer cell line, suggesting that ketogenic diets could be beneficial in treating cancers with a propensity to metastasize to the brain. This strengthens the rationale for investigating ketogenic diets as a potential adjunct to cancer treatment, particularly in cases difficult to manage, such as melanoma metastatic to the brain (Dardis, Woolf, & Scheck, 2015).
Ketogenic Diets in Neurological Diseases
Ketogenic diets have also been explored for their potential benefits in neurological diseases, including glioblastoma, a type of brain tumor. The KEATING study, a randomized mixed methods feasibility study, investigated the use of ketogenic diets as an adjuvant therapy for glioblastoma patients. Although the study faced challenges with recruitment and retention, it provided valuable insights into the feasibility and patient perspectives on adopting ketogenic diets during treatment. The results suggested the potential for ketogenic diets to improve patient outcomes, warranting further research in this area (Martin-McGill et al., 2020).
Metabolic Effects of Ketogenic Diets
The metabolic effects of ketogenic diets have been the subject of various studies. For example, research has shown that ketogenic diets or the intake of exogenous ketones, like ketone monoester, can reduce the glycaemic response to an oral glucose tolerance test in healthy individuals. This suggests that ketone supplements could have therapeutic potential for managing glucose levels, which could be beneficial for individuals with metabolic disorders or diabetes (Myette-Côté et al., 2018).
Ketogenic Diets in Metabolic Diseases
In addition to cancer and neurological disease research, ketogenic diets have been investigated for their impact on metabolic diseases. For instance, a study on glycogen storage disease type III, a condition characterized by a deficiency in the enzyme needed for glycogen breakdown, suggested that a modified Atkins ketogenic diet could improve heart and skeletal muscle function. This indicates the potential of ketogenic diets to manage and improve symptoms in metabolic diseases beyond their traditional use for epilepsy management (Francini-Pesenti, Tresso, & Vitturi, 2019).
Eigenschaften
Produktname |
R.g.-Keto III |
|---|---|
Molekularformel |
C42H60O4 |
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-5,28-dione |
InChI |
InChI=1S/C42H60O4/c1-33(21-15-23-35(3)25-17-27-37(5)39(43)29-31-41(7,8)45-11)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)40(44)30-32-42(9,10)46-12/h13-28H,29-32H2,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |
InChI-Schlüssel |
YYCQFETXOGJFMD-IDPZBRFSSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C(=O)CCC(OC)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C(=O)CCC(OC)(C)C)\C)\C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1264725.png)
![(2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264726.png)




